molecular formula SiO<br>OSi B083789 Silicon monoxide CAS No. 13779-62-9

Silicon monoxide

カタログ番号: B083789
CAS番号: 13779-62-9
分子量: 44.084 g/mol
InChIキー: LIVNPJMFVYWSIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Silicon monoxide (SiO) is a binary compound of silicon and oxygen, distinct from the more common silicon dioxide (SiO₂). It exhibits unique properties such as a metastable structure, tunable electrical characteristics, and high-temperature reactivity. SiO is synthesized via high-temperature reduction of SiO₂ with silicon metal or carbon . While unstable at intermediate temperatures (400–800°C), decomposing into SiO₂ and Si, it retains stability above 1200°C under controlled conditions . Its applications span thin-film coatings, semiconductors, and advanced ceramics, driven by its dielectric strength (~5) and infrared transparency .

化学反応の分析

Production Methods:

ReactionConditionsKey Findings
SiO2+CSiO+CO\text{SiO}_2+\text{C}\rightarrow \text{SiO}+\text{CO}1,000–1,700°C in electric furnacePartial reduction of silica with carbon yields gaseous SiO .
SiO2+Si2SiO\text{SiO}_2+\text{Si}\rightarrow 2\,\text{SiO}1,700°CRequires rapid quenching to stabilize SiO .

Reactions with Ammonia and Methane

Theoretical studies reveal contrasting reactivity with NH₃ vs. CH₄ :

Comparative Reaction Pathways:

SubstrateReaction MechanismEnergy Barrier (kcal/mol)Products
NH₃SiO insertion into N–H bond~8 (exothermic)HNSi + H₂O (ΔH = −16 kcal/mol)
CH₄C–H bond activation45 (endothermic)H₂CSiO + H₂O (ΔH = +71 kcal/mol)
  • NH₃ Reaction : Proceeds via eight pathways, with HNSi + H₂O being the most thermodynamically stable product .

  • CH₄ Reaction : Ten pathways identified, all endothermic, requiring high-energy inputs .

Gas-Phase Formation:

  • SiO forms via non-adiabatic reactions between atomic Si and O₂:
    Si+O2SiO+O\text{Si}+\text{O}_2\rightarrow \text{SiO}+\text{O} (barrierless, exothermic) .

Atmospheric Oxidation:

ReactionRate Constant (298 K)Relevance
SiO+O3SiO2+O2\text{SiO}+\text{O}_3\rightarrow \text{SiO}_2+\text{O}_24.4×1013cm3/molecule s4.4\times 10^{-13}\,\text{cm}^3/\text{molecule s}Key sink in Earth’s mesosphere .
SiO+OSiO2\text{SiO}+\text{O}\rightarrow \text{SiO}_2Dominant in interstellar mediumForms linear O=Si=O .

Silicon Carbide (SiC) Formation:

SiO+CH4SiC+2H2O\text{SiO}+\text{CH}_4\rightarrow \text{SiC}+2\,\text{H}_2\text{O}

  • Conditions : 1,200–1,750°C, 5% CH₄ in H₂/Ar .

  • Key Insight : Higher methane concentrations increase SiC yield and alter crystal structure .

Thin-Film Deposition:

  • SiO vapor condenses into amorphous (SiO)ₙ, used for optical coatings and dielectric layers .

  • Reacts with HF: SiO+4HFSiF4+2H2O\text{SiO}+4\,\text{HF}\rightarrow \text{SiF}_4+2\,\text{H}_2\text{O} (dissolution) .

Hydrolysis:

SiO+H2OSiO2+H2\text{SiO}+\text{H}_2\text{O}\rightarrow \text{SiO}_2+\text{H}_2

  • Kinetics : Proceeds via intermediate HOSiO, with ΔH = −57.5 kJ/mol .

OH Radical Interaction:

SiO+OHHSiO2\text{SiO}+\text{OH}\rightarrow \text{HSiO}_2

  • Pathway : Exothermic (−29 kcal/mol) with a low-energy transition state .

Disproportionation in Solid State

Glassy (SiO)ₙ disproportionates into Si and SiO₂:

  • Conditions : 400–800°C .

  • Kinetics : Accelerated by higher temperatures; surface oxidation forms protective SiO₂ layer .

This compound’s reactivity spans interstellar chemistry, atmospheric processes, and industrial applications. Its dual capacity as a reducing agent and precursor for advanced materials underscores its versatility, though challenges remain in stabilizing its metastable forms for controlled synthesis.

類似化合物との比較

Silicon Monoxide vs. Silicon Dioxide (SiO₂)

Property SiO SiO₂
Oxidation State Si⁺² Si⁺⁴
Dielectric Constant ~5 ~4
Thermal Stability Decomposes at 400–800°C Stable up to 1713°C (melting point)
Electrical Behavior Symmetrical electron-hole distribution Insulator with low carrier mobility
Optical Properties Used in IR-transparent coatings UV-transparent (glass substrates)
Applications Thin-film semiconductors, battery anodes Microelectronics, optical fibers

Key Differences :

  • Structure : SiO is amorphous or sub-stoichiometric, whereas SiO₂ forms crystalline (e.g., quartz) or vitreous networks.
  • Reactivity : SiO readily oxidizes in air to form SiO₂, limiting its ambient applications .
  • Electronic Properties : SiO exhibits Poole-Frankel emissions and trap-assisted tunneling, making it suitable for resistive switching devices, while SiO₂ serves as a stable insulator .

This compound vs. Tin Dioxide (SnO₂)

Property SiO SnO₂
Oxidation State Si⁺² Sn⁺⁴
Bandgap ~1.9 eV (amorphous) 3.6–4.0 eV
Carrier Mobility Moderate (symmetrical carriers) High (n-type semiconductor)
Work Function ~4.8 eV ~4.7 eV
Applications Protective coatings, plasmonics Transparent conductors, gas sensors

Key Differences :

  • Conductivity: SnO₂ is an n-type semiconductor with high electron mobility, ideal for transparent electrodes, while SiO’s symmetrical carrier distribution supports nonlinear electronic behavior .
  • Thermal Behavior: SnO₂ is stable up to 1800°C, whereas SiO decomposes at lower temperatures unless processed under high-vacuum or inert conditions .

This compound vs. Elemental Silicon (Si)

Property SiO Si
Structure Amorphous/crystalline oxide Crystalline semiconductor
Bandgap ~1.9 eV (amorphous) 1.1 eV (indirect)
Dielectric Strength High (~5) Low (semiconductor)
Thermal Conductivity Low High (148 W/m·K)
Applications Battery anodes, optical coatings Transistors, solar cells

Key Differences :

  • Functionality : Si is the backbone of microelectronics due to its semiconductor properties, while SiO’s high dielectric strength and tunability make it suitable for specialized applications like magneto-optical devices .
  • Synthesis : Si is refined from silica via the Czochralski process, whereas SiO requires carbothermal reduction or vapor deposition .

Research Findings and Emerging Trends

  • Battery Technology: SiO-based anodes demonstrate higher lithium-ion storage capacity (∼2400 mAh/g) compared to graphite (372 mAh/g), though volume expansion remains a challenge .
  • Thin Films : SiO films deposited via sputtering or evaporation show superior adhesion and optical uniformity compared to SiO₂ .
  • Plasmonics : SiO interfaces with metals (e.g., Al) enable surface plasmon polariton propagation, critical for metamaterials and photonic circuits .

特性

IUPAC Name

oxosilicon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/OSi/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LIVNPJMFVYWSIS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Si]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SiO, OSi
Record name Silicon monoxide
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DSSTOX Substance ID

DTXSID7064940, DTXSID40399884
Record name Silylene, oxo-
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Molecular Weight

44.084 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brownish-black solid; [Merck Index] Black odorless solid; [MSDSonline]
Record name Silicon monoxide
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CAS No.

10097-28-6, 22755-01-7
Record name Silicon oxide (SiO)
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Record name Silicon monoxide
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Record name SILICON MONOXIDE
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